molecular formula C16H20O2S B8673174 (5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol

(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol

Cat. No.: B8673174
M. Wt: 276.4 g/mol
InChI Key: FHDOEEMDVJGFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol is an organic compound that features a thiophene ring substituted with a methanol group and a phenyl ring bearing tert-butyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol typically involves the reaction of 3-tert-butyl-4-methoxyphenylmagnesium bromide with a thiophene derivative. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the thiophene ring or the phenyl substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-(3-tert-butyl-4-methoxyphenyl)-2-thiophenecarboxaldehyde or 5-(3-tert-butyl-4-methoxyphenyl)-2-thiophenecarboxylic acid.

Scientific Research Applications

(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-tert-Butyl-4-methoxyphenyl)-2-methylpropanal
  • 4-tert-Butyl-2-methoxyphenol
  • 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

Uniqueness

(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol is unique due to its specific combination of a thiophene ring with a methanol group and a phenyl ring bearing tert-butyl and methoxy substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

Molecular Formula

C16H20O2S

Molecular Weight

276.4 g/mol

IUPAC Name

[5-(3-tert-butyl-4-methoxyphenyl)thiophen-2-yl]methanol

InChI

InChI=1S/C16H20O2S/c1-16(2,3)13-9-11(5-7-14(13)18-4)15-8-6-12(10-17)19-15/h5-9,17H,10H2,1-4H3

InChI Key

FHDOEEMDVJGFRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC=C(S2)CO)OC

Origin of Product

United States

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